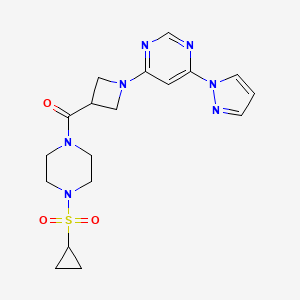

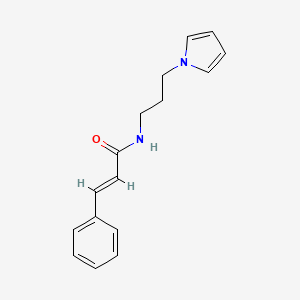

N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide” is a chemical compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various tactical approaches . For instance, Wang et al. reported that various substitutions on 2-anilino-4-(1 H-pyrrol-3-yl) pyrimidine showed inhibition of cyclic dependent kinase enzyme which is key regulators of cell cycle progression .

科学的研究の応用

Antibacterial and Antitubercular Activity

This compound has shown promising antibacterial and antitubercular properties. Researchers synthesized a series of related benzohydrazides, including N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide derivatives. These molecules exhibited appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes, which are crucial for bacterial growth . Further studies could explore their potential as novel antimicrobial agents.

Ruthenium Carbene Catalysts

Derivatives of 3-(1H-pyrrol-1-yl)propan-1-amine have been utilized in ruthenium carbene catalysts for olefin epoxidation. These catalysts demonstrate high turnover numbers (TON) and selectivity for the epoxide product in various olefin substrates. Investigating the mechanism and optimizing these catalysts could enhance their practical applications.

Immunosensors

Researchers have constructed label-free impedance immunosensing systems using this compound. By depositing oxiran-2-yl methyl 3-(1H-pyrrol-1-yl)propionate monomers on indium tin oxide (ITO) electrodes modified with single-walled carbon nanotubes (SWCNTs), they achieved ultra-sensitive detection of calreticulin (CALR) biomarkers in human serum samples . This opens avenues for developing immunosensors with improved sensitivity and specificity.

Water-Soluble Cationic Polypyrrole

A scalable multigram synthesis of N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate has been reported. This compound serves as a precursor for water-soluble cationic polypyrrole. The synthesis involves two steps with an overall yield of 81% . Further exploration could optimize the preparation of cationic polypyrrole for diverse applications.

作用機序

Target of Action

N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide, also known as (2E)-3-phenyl-N-[3-(1H-pyrrol-1-yl)propyl]prop-2-enamide, is a synthetic cinnamide . The primary targets of this compound are pathogenic fungi and bacteria .

Mode of Action

The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death . In bacteria, the presence of an isopropyl group is important for antibacterial activity .

Biochemical Pathways

The compound affects the biochemical pathways related to cell wall synthesis and ergosterol biosynthesis in fungi . Disruption of these pathways leads to cell death.

Pharmacokinetics

Similar compounds are known to have good absorption and distribution profiles . The metabolism and elimination of these compounds are also expected to be efficient, contributing to their bioavailability .

Result of Action

The result of the compound’s action is the death of pathogenic fungi and bacteria . This is achieved through the disruption of the fungal cell membrane and bacterial cell wall, leading to cell lysis .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

(E)-3-phenyl-N-(3-pyrrol-1-ylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-10,12-13H,6,11,14H2,(H,17,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSUIPBFIHLVAP-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)

![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/no-structure.png)

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)